REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:13]=1[N:12]=[C:11]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH:10]=[CH:9]2)([O-:3])=[O:2]>CO.[Pd]>[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:13]=1[N:12]=[C:11]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)[CH:10]=[CH:9]2)([O-:3])=[O:2].[C:14]1([C:11]2[CH:10]=[CH:9][C:8]3[C:13](=[C:4]([NH2:1])[CH:5]=[CH:6][CH:7]=3)[N:12]=2)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1
|
Name
|
|
Quantity
|
510 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC=C2C=CC(=NC12)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
It was then stirred vigorously at room temperature under 1 atm of hydrogen for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was thoroughly purged with nitrogen
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=CC=C2C=CC(=NC12)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NC2=C(C=CC=C2C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 380 mg | |
YIELD: CALCULATEDPERCENTYIELD | 169.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |